1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde
Overview
Description
1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position, a nitro group at the 4-position, and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the nitration of 1-methylimidazole followed by formylation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 2-position .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 1-Methyl-4-amino-1H-imidazole-2-carbaldehyde.
Oxidation: 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-1H-imidazole-2-carbaldehyde depends on its specific application and the context in which it is used. For instance, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde can be compared with other nitroimidazole derivatives:
2-Methyl-4-nitro-1H-imidazole: Similar structure but lacks the aldehyde group, which may affect its reactivity and applications.
4-Nitroimidazole: Lacks both the methyl and aldehyde groups, resulting in different chemical properties and uses.
1-Methyl-2-imidazolecarboxaldehyde:
The uniqueness of this compound lies in the combination of its functional groups, which confer specific reactivity and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-methyl-4-nitroimidazole-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-2-4(8(10)11)6-5(7)3-9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNJBTMMRCVSOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555989 | |
Record name | 1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73455-94-4 | |
Record name | 1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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